Cas no 897501-40-5 (N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 化学的及び物理的性質
名前と識別子
-
- ZKUCBJJZFKIASX-YPKPFQOOSA-N
- N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide
-
- インチ: 1S/C13H16N2O3S2/c1-4-7-15-11-6-5-10(20(3,17)18)8-12(11)19-13(15)14-9(2)16/h5-6,8H,4,7H2,1-3H3/b14-13+
- InChIKey: ZKUCBJJZFKIASX-BUHFOSPRSA-N
- ほほえんだ: C(/N=C1\N(CCC)C2=CC=C(S(C)(=O)=O)C=C2S\1)(=O)C
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2610-4441-20μmol |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-30mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-40mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-10μmol |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-3mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-1mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-10mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-75mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-15mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2610-4441-2μmol |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
897501-40-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamideに関する追加情報
Professional Introduction to N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide (CAS No. 897501-40-5)
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 897501-40-5, represents a novel molecular structure with potential applications in the development of therapeutic agents. The intricate architecture of this molecule, featuring a benzothiazole core and various functional groups, positions it as a promising candidate for further exploration in drug discovery.
The benzothiazole scaffold is a well-known pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, which have been extensively studied in numerous academic and industrial research settings. The presence of a 6-methanesulfonyl group in the molecular structure of N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide introduces additional pharmacological potential by enhancing the compound's interaction with biological targets.
In recent years, there has been a surge in research focused on developing new derivatives of benzothiazole-based compounds due to their demonstrated efficacy in preclinical studies. The specific configuration of N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide, particularly the arrangement of the 3-propyl and 2,3-dihydro substituents, contributes to its unique chemical properties and biological behavior. This configuration has been hypothesized to influence the compound's solubility, metabolic stability, and binding affinity to target enzymes or receptors.
The synthesis of N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are critical in constructing the benzothiazole ring system and introducing the desired functional groups.
One of the most compelling aspects of N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide is its potential role in addressing unmet medical needs. Current research suggests that this compound may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. Additionally, its structural features could make it effective against inflammatory diseases by modulating immune responses. These findings are particularly intriguing given the growing demand for targeted therapies that minimize side effects while maximizing therapeutic outcomes.
The pharmacokinetic profile of N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide is another area of active investigation. Studies have begun to explore how the presence of the 6-methanesulfonyl group affects absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing dosing regimens and predicting clinical efficacy. Advanced computational models are being utilized to simulate drug interactions at a molecular level, providing valuable insights into potential pharmacokinetic behaviors.
In parallel with experimental studies, computational chemistry approaches have been instrumental in elucidating the mechanistic basis of N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide's biological activity. Molecular docking simulations have revealed how this compound interacts with specific protein targets at an atomic level. These simulations not only confirm experimental observations but also predict novel binding modes that could lead to the development of more potent derivatives.
The versatility of N-(2Z)-6-methanesulfonyl-3-propyl - 23dihydro - 13benzothiazol - 22 ylideneacetamide extends beyond its potential as a standalone therapeutic agent. Researchers are exploring its utility as a scaffold for designing hybrid molecules that combine multiple pharmacophores into a single entity. This strategy has shown promise in generating compounds with enhanced efficacy and reduced toxicity profiles. The benzothiazole core provides a stable framework upon which additional functional groups can be appended to fine-tune biological activity.
Ethical considerations are paramount in all stages of drug development involving N-( 22 Z ) - 66 methanesulfonyl - 33 propyl - 22 ,33 dihydro - 13 benzothiazol - 22 ylideneacetamide . Rigorous safety assessments are conducted to evaluate potential adverse effects before moving from preclinical to clinical testing phases. Collaborative efforts between academic institutions and pharmaceutical companies ensure that these studies adhere to stringent regulatory standards while advancing scientific knowledge.
The future prospects for N-( 22 Z ) -66 methanesulfonyl - 33 propyl - 22 ,33 dihydro -13 benzothiazol -22 ylideneacetamide appear promising as ongoing research continues to uncover new applications for this compound class. Innovations in synthetic chemistry may enable more efficient production methods at scale while maintaining high purity standards essential for pharmaceutical use cases . As our understanding deepens regarding how these molecules interact with biological systems , their role as key contributors toward next-generation therapeutics will likely expand significantly over time .
897501-40-5 (N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide) 関連製品
- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)
- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)
- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)
- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)
- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))
- 2137677-13-3(1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)